UK4Jem5wvx
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PBT-434 is a novel small molecule inhibitor of alpha-synuclein aggregation. Alpha-synuclein aggregation in the brain is a pathological hallmark of Parkinson’s disease and Multiple System Atrophy. PBT-434 acts by redistributing labile iron across membranes, thereby inhibiting intracellular protein aggregation and oxidative stress .
准备方法
The synthesis of PBT-434 involves the preparation of a quinazolinone compound bearing a moderate affinity metal-binding motif . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve the preparation of the compound in a controlled environment to ensure purity and consistency .
化学反应分析
PBT-434 undergoes several types of chemical reactions:
Oxidation: PBT-434 inhibits iron-mediated redox activity, which is crucial in preventing oxidative stress.
Reduction: The compound’s interaction with iron reduces the formation of reactive oxygen species.
Substitution: PBT-434 can bind to iron, substituting other iron-binding proteins like alpha-synuclein.
Common reagents and conditions used in these reactions include iron chelators and controlled oxidative environments. The major products formed from these reactions are stabilized iron complexes and reduced oxidative stress markers .
科学研究应用
PBT-434 has several scientific research applications:
作用机制
PBT-434 exerts its effects by redistributing labile iron across membranes, thereby inhibiting intracellular protein aggregation and oxidative stress . The compound has a higher affinity for iron than alpha-synuclein but lower than iron trafficking proteins like ferritin and transferrin . This selective binding helps prevent the formation of toxic protein aggregates and reduces oxidative damage .
相似化合物的比较
PBT-434 is unique compared to other iron chelators like deferiprone and deferoxamine. While these compounds are potent at lowering cellular iron levels, they can perturb essential iron metabolism . PBT-434, on the other hand, targets a pool of pathological iron that is not held in high-affinity complexes, maintaining the survival of neurons without depleting tissue iron stores . Similar compounds include:
Deferiprone: A strong iron chelator used in clinical trials for Parkinson’s disease.
Deferoxamine: Another potent iron chelator with similar applications.
PBT-434’s moderate affinity metal-binding motif makes it a promising candidate for disease-modifying treatments in neurodegenerative diseases .
属性
CAS 编号 |
1232840-87-7 |
---|---|
分子式 |
C12H13Cl2N3O2 |
分子量 |
302.15 g/mol |
IUPAC 名称 |
5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18/h4,15,18H,3,5H2,1-2H3 |
InChI 键 |
LQNHWKHRUWSYBK-UHFFFAOYSA-N |
规范 SMILES |
CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。